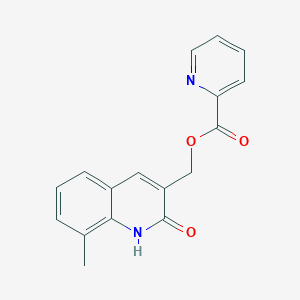

![molecular formula C22H21N3O6S2 B5557050 2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonylamino derivatives involves condensation reactions and structural modifications to introduce specific functional groups, enhancing the compound's reactivity and interaction capabilities. For instance, the synthesis process often includes steps like the reaction of benzene sulfonyl chloride with 2-phenylethylamine, followed by subsequent treatments to introduce additional substituents and achieve desired sulfonamide derivatives (Rehman et al., 2012).

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography and NMR spectroscopy reveals the compound's conformational details and intramolecular interactions. For example, crystal structure determination has shown how molecular crystals are organized, highlighting the importance of hydrogen bonds of the C-H⋯O type in stabilizing the structure (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions, such as the photoredox-catalyzed cascade annulation, are crucial for synthesizing benzothiophenes and benzoselenophenes, indicating the compound's versatility in forming various chemical structures under different conditions (Yan et al., 2018). The reactivity towards sulfonhydrazides and the formation of selenosulfonates and thiosulfonates also highlight its chemical properties and potential for diverse applications (Back et al., 1987).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. The synthesis and structural elucidation of compounds like 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole provide insights into the physical characteristics and stability of these molecules (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and participation in different chemical reactions, elucidate the compound's utility in synthetic chemistry and potential applications. For instance, the rearrangement reactions and coordination with transition metals suggest the compound's flexibility and adaptability in forming complex structures and compounds (Bermejo et al., 2000).

Applications De Recherche Scientifique

Synthesis and Inhibitory Activities

A novel series of sulfonamides, including compounds with structures similar to the chemical , has been designed and synthesized for their potential inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes. These compounds were evaluated for their inhibitory potential, demonstrating significant activity against both AChE and hCA isoenzymes, indicating their potential application in treating conditions associated with these enzymes. The study highlights the synthesis process, characterized by various spectroscopic methods, and explores the compounds' pharmacokinetic properties, suggesting their suitability for further drug development (Bilginer et al., 2020).

Antimicrobial Activity

Research into sulfonamide derivatives, which share a core structural resemblance to the specified chemical, has shown promising antimicrobial properties. A series of novel compounds was synthesized and evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds displayed interesting antimicrobial activities, with some showing higher potency compared to reference drugs. Molecular modeling within the active site of dihydropteroate synthase provided insights into the binding interactions and orientation, offering a foundation for developing new antimicrobial agents (Ghorab et al., 2017).

Carbonic Anhydrase Inhibition for Glaucoma Treatment

A study on benzenesulfonamide containing compounds incorporating phenyl-1,2,3-triazole moieties revealed their high effectiveness as carbonic anhydrase inhibitors. These compounds, related in function to the query chemical, showed potent inhibitory activity against several human carbonic anhydrase isoforms, important for treating glaucoma. The research included synthesis, kinetic, crystallographic, and computational investigations, demonstrating significant intraocular pressure-lowering activity in an animal model of glaucoma, underlining their potential therapeutic application (Nocentini et al., 2016).

Prodrug Development for Enhanced Solubility

Investigations into the prodrug forms of sulfonamide groups have led to the synthesis of various N-acyl derivatives of model sulfonamides, aimed at improving water solubility and pharmacokinetic profiles. This approach is relevant to enhancing the bioavailability of drugs containing the sulfonamide group, similar to the chemical . These derivatives demonstrated potential as prodrug forms, providing insights into designing better drug delivery systems (Larsen et al., 1988).

Corrosion Inhibition

Research into sulfonohydrazide derivatives for corrosion inhibition has shown that these compounds, closely related to the target chemical, exhibit good corrosion inhibitory effects for carbon steel in acidic media. Their efficiency increases with concentration, providing a promising approach for protecting industrial materials against corrosion. The study explores the relationship between molecular structure and anti-corrosion performance, contributing to the development of more effective corrosion inhibitors (Ichchou et al., 2019).

Propriétés

IUPAC Name |

[2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S2/c1-16-7-11-20(12-8-16)32(27,28)25-23-15-18-5-3-4-6-22(18)31-33(29,30)21-13-9-19(10-14-21)24-17(2)26/h3-15,25H,1-2H3,(H,24,26)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQMHZMDMCWFME-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5557036.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)